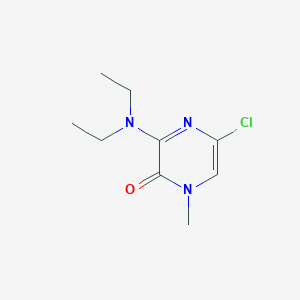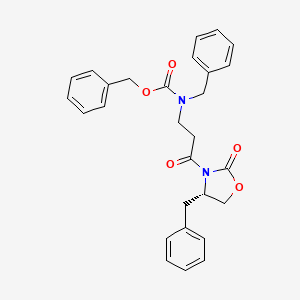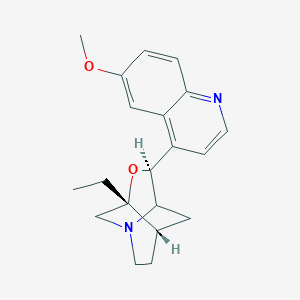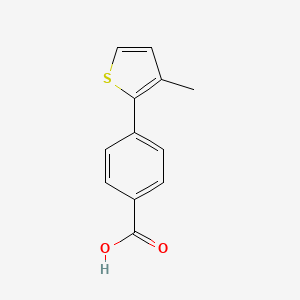![molecular formula C24H16Br2 B14096317 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene CAS No. 2132-83-4](/img/structure/B14096317.png)
1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene is an aromatic compound characterized by its complex structure, consisting of multiple benzene rings substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene typically involves multiple steps, starting with the bromination of benzene derivatives. One common method includes the use of bromobenzene as a starting material, which undergoes further bromination and coupling reactions to form the final product . The reaction conditions often involve the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research into its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene involves its ability to participate in various chemical reactions due to the presence of bromine atoms and multiple benzene rings. These structural features allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and compounds .
Comparison with Similar Compounds
- 1-Bromo-4-(phenylethynyl)benzene : Similar structure but with an ethynyl group.
- 4-Bromobenzonitrile : Contains a cyano group instead of additional benzene rings.
Uniqueness: 1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene is unique due to its multiple benzene rings and bromine substitutions, which provide it with distinct chemical properties and reactivity compared to simpler aromatic compounds.
Properties
CAS No. |
2132-83-4 |
|---|---|
Molecular Formula |
C24H16Br2 |
Molecular Weight |
464.2 g/mol |
IUPAC Name |
1-bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C24H16Br2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H |
InChI Key |
MRLYEBNQLYOOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14096235.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B14096241.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096261.png)
![4-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]butanoic acid](/img/structure/B14096278.png)
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![2-Methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096284.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)

![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)


